-Methoxy-4'-nitrobiphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃. It is a white crystalline solid that is soluble in common organic solvents. The scientific research on this compound primarily focuses on its synthesis and characterization using various techniques such as:
Theoretical calculations using computational methods have been employed to study the properties of 4-Methoxy-4'-nitrobiphenyl. These studies aim to understand:
4-Methoxy-4'-nitrobiphenyl is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a biphenyl structure with a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to the para positions of the two phenyl rings. The presence of these functional groups contributes to its unique chemical properties, making it an important intermediate in organic synthesis and a subject of study in various
These reactions highlight the compound's versatility and reactivity due to its functional groups.
While specific biological activities of 4-Methoxy-4'-nitrobiphenyl have not been extensively documented, compounds with similar structures often exhibit interesting pharmacological properties. The nitro group is known for its potential role in biological activity, including antimicrobial and anticancer properties. Further studies may be necessary to explore the biological implications of this compound specifically.
The synthesis of 4-Methoxy-4'-nitrobiphenyl can be achieved through several methods:
These methods illustrate various approaches to synthesize this compound effectively.
4-Methoxy-4'-nitrobiphenyl is primarily used as an intermediate in organic synthesis. It serves as a model compound for studying electrophilic aromatic substitutions due to its unique electronic properties imparted by both the electron-donating methoxy group and the electron-withdrawing nitro group. Additionally, it may find applications in materials science and as a precursor for more complex organic compounds .
The interactions of 4-Methoxy-4'-nitrobiphenyl with other chemical species are influenced by its functional groups. Studies indicate that its reactivity in electrophilic aromatic substitution is significantly affected by the opposing electronic effects of the methoxy and nitro groups. This interplay allows researchers to investigate regioselectivity and reaction mechanisms in greater detail.
Several compounds share structural similarities with 4-Methoxy-4'-nitrobiphenyl, each exhibiting distinct properties due to variations in their functional groups:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methoxy-4'-aminobiphenyl | Contains an amino group instead of a nitro group | Potential biological activity related to amines |
| 4-Methoxy-4'-chlorobiphenyl | Contains a chloro group | Different reactivity patterns due to chlorine's electronegativity |
| 4-Methoxy-4'-bromobiphenyl | Contains a bromo group | Similar reactivity but influenced by bromine's larger size |
| 4-Methoxy-3-nitrobiphenyl | Nitro group at the meta position | Different electronic effects due to positioning |
The uniqueness of 4-Methoxy-4'-nitrobiphenyl lies in its specific combination of methoxy and nitro groups at para positions, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .
The Fourier Transform Infrared spectroscopy of 4-Methoxy-4'-nitrobiphenyl has been extensively studied using theoretical and experimental approaches. The FT-IR spectrum was recorded in the region of 4000-400 cm⁻¹, revealing characteristic absorption bands that provide detailed information about the molecular structure and functional groups present in the compound [1].
The most prominent feature in the FT-IR spectrum is the presence of strong absorption bands associated with the nitro group functionality. The asymmetric stretching vibrations of the nitro group appear at 1361 cm⁻¹ and 1283 cm⁻¹, which are characteristic frequencies for aromatic nitro compounds [1]. These bands are particularly intense due to the significant change in dipole moment during the stretching motion of the nitrogen-oxygen bonds.
The aromatic carbon-carbon stretching vibrations, designated as ν₈ₐ modes, manifest at 1574 cm⁻¹ and 1602 cm⁻¹ [1]. These bands are fundamental skeletal vibrations of the biphenyl system and provide insights into the electronic structure and conjugation within the molecule. The splitting of these modes reflects the asymmetric substitution pattern of the biphenyl framework.
The methoxy group contributes several distinctive bands to the infrared spectrum. The carbon-oxygen stretching vibration of the methoxy group appears at 1252 cm⁻¹, which is characteristic of aromatic methyl ethers [1]. Additional vibrations associated with the methoxy functionality include methyl deformation modes observed at 1378 cm⁻¹ and 1499 cm⁻¹.
The para-disubstitution pattern of the benzene rings is confirmed by the presence of characteristic out-of-plane bending vibrations at 831 cm⁻¹ [1]. This band is diagnostic for 1,4-disubstituted benzene rings and provides structural confirmation of the substitution pattern.
The FT-Raman spectrum of 4-Methoxy-4'-nitrobiphenyl was recorded in the spectral range of 3500-50 cm⁻¹, providing complementary vibrational information to the infrared analysis [1]. Raman spectroscopy is particularly sensitive to symmetric vibrations and provides enhanced information about the aromatic skeletal modes of the biphenyl system.
The Raman spectrum exhibits prominent bands corresponding to the aromatic carbon-carbon stretching vibrations. The symmetric ν₈ₐ mode appears at 1574 cm⁻¹, while the asymmetric counterpart is observed at 1602 cm⁻¹ [1]. The relative intensities of these bands in the Raman spectrum differ significantly from those in the infrared spectrum due to different selection rules governing the two techniques.
The intensity ratio between the symmetric and asymmetric aromatic stretching modes provides valuable information about the electronic structure and charge distribution within the molecule. In the ground state spectrum, both modes are clearly resolved, with the asymmetric mode showing higher intensity [1].
Band assignments for the major vibrational modes have been confirmed through density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set. The calculated vibrational frequencies show excellent correlation with experimental observations, validating the structural assignments [1].
The proton Nuclear Magnetic Resonance spectrum of 4-Methoxy-4'-nitrobiphenyl in deuterated chloroform solution reveals well-resolved signals that provide detailed structural information about the compound [2] [3]. The aromatic region of the spectrum displays four distinct multiplets corresponding to the protons on the two substituted benzene rings.
The most downfield signals appear at 8.27 ppm as a doublet with a coupling constant of 8.8 Hz, corresponding to the two protons ortho to the nitro group [2] [3]. This significant downfield shift reflects the strong electron-withdrawing effect of the nitro substituent, which deshields the adjacent aromatic protons through both inductive and mesomeric effects.
The protons meta to the nitro group resonate at 7.69 ppm, also appearing as a doublet with J = 8.8 Hz [2] [3]. These protons experience less deshielding compared to the ortho protons but are still significantly affected by the electron-withdrawing nature of the nitro group.
On the methoxy-substituted ring, the protons ortho to the methoxy group appear at 7.58 ppm as a doublet with J = 8.8 Hz [2] [3]. The electron-donating effect of the methoxy group provides partial shielding to these protons, resulting in their upfield position relative to the nitro ring protons.
The protons meta to the methoxy group exhibit the most upfield aromatic signal at 7.02 ppm, appearing as a doublet with J = 8.8 Hz [2] [3]. This upfield shift is characteristic of protons that are positioned meta to electron-donating substituents in aromatic systems.
The methoxy group protons appear as a sharp singlet at 3.87 ppm, integrating for three protons [2] [3]. The chemical shift is typical for aromatic methyl ethers and confirms the presence of the methoxy functionality.
All aromatic proton signals show characteristic ortho coupling patterns with coupling constants of approximately 8.8 Hz, which is consistent with the expected values for ortho coupling in substituted benzene rings [2] [3].
The carbon-13 Nuclear Magnetic Resonance spectrum of 4-Methoxy-4'-nitrobiphenyl provides detailed information about the carbon framework of the molecule [2]. The spectrum was recorded in deuterated chloroform solution and displays signals spanning the typical aromatic region from approximately 114 to 159 ppm.
The methoxy carbon appears as the most upfield aromatic carbon signal at 55.3 ppm [2]. This chemical shift is characteristic of methoxy carbons attached to aromatic rings and serves as a diagnostic peak for confirming the presence of the methoxy substituent.
The aromatic carbon signals are distributed throughout the 114-159 ppm region, with the exact chemical shifts depending on the substitution pattern and electronic effects of the nitro and methoxy groups [2]. Carbons bearing or adjacent to electron-withdrawing groups typically appear more downfield, while those influenced by electron-donating groups are relatively upfield.
The quaternary aromatic carbons, particularly those at the biphenyl linkage and those bearing substituents, appear in the downfield region of the aromatic carbon range. The carbon bearing the nitro group is expected to show significant downfield shift due to the strong electron-withdrawing effect of the nitro substituent.
Good correlation has been observed between experimental carbon-13 chemical shifts and those calculated using the Gauge-Including Atomic Orbital method with density functional theory [1]. This agreement validates the structural assignments and provides confidence in the spectroscopic analysis.
Two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural elucidation capabilities for 4-Methoxy-4'-nitrobiphenyl by establishing connectivity patterns and spatial relationships between nuclei. While specific two-dimensional data for this compound is limited in the literature, the application of standard two-dimensional experiments would provide valuable structural confirmation.
Correlation Spectroscopy experiments would reveal through-bond connectivity patterns between protons, confirming the substitution patterns on each benzene ring. The ortho coupling relationships between adjacent aromatic protons would be clearly visualized through cross-peaks in the correlation spectrum.
Heteronuclear Single Quantum Coherence spectroscopy would establish direct carbon-hydrogen connectivity, allowing unambiguous assignment of carbon signals to their corresponding proton environments. This technique would be particularly valuable for assigning the aromatic carbon signals in the crowded aromatic region of the carbon-13 spectrum.
Nuclear Overhauser Effect Spectroscopy could provide information about spatial proximity relationships between protons, potentially revealing conformational preferences of the biphenyl system. Through-space interactions between protons on the two benzene rings could indicate the degree of rotation about the central carbon-carbon bond.
Heteronuclear Multiple Bond Correlation experiments would reveal long-range carbon-hydrogen connectivity patterns, providing additional structural confirmation and helping to assign quaternary aromatic carbons that do not show direct correlation in single quantum coherence experiments.
The ultraviolet-visible absorption spectrum of 4-Methoxy-4'-nitrobiphenyl exhibits characteristic features that reflect the electronic structure and conjugation within the molecule. The compound displays absorption maxima in the range of 375-410 nm when dissolved in chloroform [1] [4]. This absorption corresponds to π→π* electronic transitions involving the extended conjugated system of the substituted biphenyl framework.
The exact position of the absorption maximum is influenced by the push-pull electronic character of the molecule, where the electron-donating methoxy group and electron-withdrawing nitro group create an intramolecular charge transfer system. This donor-acceptor arrangement results in a bathochromic shift compared to unsubstituted biphenyl, extending the absorption into the visible region and giving the compound its characteristic yellow coloration [5] [6].
The molar extinction coefficient values for 4-Methoxy-4'-nitrobiphenyl are consistent with those expected for aromatic compounds with extended conjugation. While specific extinction coefficient values are not extensively reported in the literature, similar nitrobiphenyl derivatives typically exhibit extinction coefficients in the range of 10⁴ to 10⁵ M⁻¹cm⁻¹ for their longest wavelength absorption bands [4].
The absorption spectrum shows structured features that can be attributed to vibronic coupling between electronic and vibrational transitions. The presence of the rigid biphenyl framework contributes to the resolution of these vibronic bands, particularly in non-polar solvents where intermolecular interactions are minimized.
Temperature-dependent studies of the absorption spectrum could provide insights into the conformational dynamics of the biphenyl system, as rotation about the central carbon-carbon bond would influence the degree of conjugation and consequently the electronic absorption properties.
4-Methoxy-4'-nitrobiphenyl exhibits significant solvatochromic behavior, demonstrating sensitivity to solvent polarity and hydrogen bonding interactions [7]. The compound shows substantial red shifts in absorption maxima as solvent polarity increases, with reported shifts of up to 84 nm observed across a range of solvents from non-polar to polar environments [7].
In non-polar solvents such as pentane and hexane, the absorption maximum appears at shorter wavelengths, typically around 375-385 nm. As solvent polarity increases through solvents like chloroform, acetone, and alcohols, the absorption maximum progressively shifts to longer wavelengths, reaching approximately 410-415 nm in highly polar environments [7].
The solvatochromic behavior arises from differential stabilization of the ground and excited states by the solvent environment. The ground state of 4-Methoxy-4'-nitrobiphenyl has a relatively small dipole moment, while the excited state exhibits significant charge transfer character with enhanced dipole moment. Polar solvents preferentially stabilize the more polar excited state, resulting in a reduction of the transition energy and consequent red shift in absorption [7].
The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters such as the ET(30) scale. The compound shows particularly strong sensitivity to solvents with ET(30) values ranging from 31 to 37, making it potentially useful as a polarity probe for this specific range of solvent environments [7].
Hydrogen bonding interactions with protic solvents can further influence the absorption properties. The nitro group can act as a hydrogen bond acceptor, while the methoxy group can participate in weak hydrogen bonding interactions. These specific solvent-solute interactions contribute to the overall solvatochromic response beyond simple polarity effects.
The mass spectrometric fragmentation of 4-Methoxy-4'-nitrobiphenyl follows characteristic patterns observed for aromatic nitro compounds and methoxy-substituted aromatics [8]. The molecular ion peak appears at m/z 229, corresponding to the molecular formula C₁₃H₁₁NO₃ with an exact mass of 229.073898 [5] [8].
The primary fragmentation pathways involve the loss of functional groups characteristic of nitroaromatic compounds. The most prominent fragmentation involves the loss of the nitro group, either as NO₂ (m/z 46) or as NO (m/z 30), resulting in fragment ions at m/z 183 and m/z 199, respectively [9] [10]. These fragmentations are favored due to the relative weakness of the carbon-nitrogen bond in aromatic nitro compounds under electron impact conditions.
The methoxy group also participates in fragmentation reactions, with loss of the methyl radical (m/z 15) being a common pathway for aromatic methyl ethers. This fragmentation produces a phenoxide-type radical cation that can undergo further rearrangement and fragmentation processes.
Secondary fragmentation patterns include the loss of carbon monoxide from methoxy-containing fragments, a process that is commonly observed in the mass spectrometry of aromatic ethers. Additional fragmentations may involve ring opening and rearrangement processes, particularly under high-energy electron impact conditions.
The relative intensities of different fragment ions provide information about the preferred fragmentation pathways and can be influenced by factors such as electron energy, source temperature, and ionization conditions. The fragmentation pattern serves as a diagnostic fingerprint for structural identification and confirmation.
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 4-Methoxy-4'-nitrobiphenyl [8]. The exact mass measurement of 229.073898 for the molecular ion allows unambiguous determination of the molecular formula as C₁₃H₁₁NO₃, distinguishing it from potential isobaric compounds with different elemental compositions.
The high-resolution analysis confirms the presence of the expected isotope patterns, including the contribution of ¹³C, ¹⁵N, and ¹⁸O isotopes to the molecular ion cluster. The isotope pattern provides additional confirmation of the elemental composition and can be used to verify the number of carbon, nitrogen, and oxygen atoms in the molecule.
Fragment ion analysis by high-resolution mass spectrometry allows precise determination of fragment compositions, providing detailed insights into fragmentation mechanisms. For example, the fragment at m/z 183 can be definitively assigned as [M-NO₂]⁺ with composition C₁₃H₁₁O⁺, while the fragment at m/z 199 corresponds to [M-NO]⁺ with composition C₁₃H₁₁O₂⁺.
The mass accuracy achieved with high-resolution instruments, typically less than 5 ppm, provides confidence in structural assignments and helps eliminate potential ambiguities in compound identification. This precision is particularly valuable when analyzing complex mixtures or confirming the identity of synthetic products.